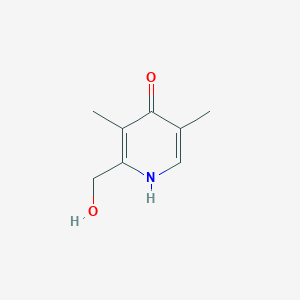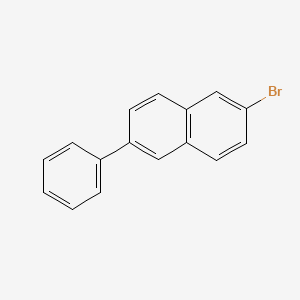
2-Bromo-6-phenylnaphthalene
Descripción general
Descripción
2-Bromo-6-phenylnaphthalene is a chemical compound with the molecular formula C16H11Br . It has a molecular weight of 283.16 . It is used in various industrial processes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-phenylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule has a bromine atom attached to the second carbon of the naphthalene core and a phenyl group attached to the sixth carbon .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Bromo-6-phenylnaphthalene serves as an important intermediate in the synthesis of complex organic molecules. For instance, its derivatives have been utilized in the practical synthesis of non-steroidal anti-inflammatory agents, highlighting its role in medicinal chemistry. Advances in synthetic methods have aimed at improving the yield and selectivity of reactions involving 2-Bromo-6-phenylnaphthalene, with environmental and toxicological safety in mind, such as the use of less hazardous methylating agents or conditions that minimize toxic by-products (Xu & He, 2010).
Additionally, research has focused on the synthesis of arylnaphthalene lignan lactones, compounds with promising anticancer and antiviral properties, through a one-pot multicomponent coupling reaction. This exemplifies the application of 2-Bromo-6-phenylnaphthalene derivatives in the development of pharmacologically active natural products (Eghbali et al., 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of 2-Bromo-6-phenylnaphthalene have been explored for their potential anti-cancer properties. Detailed spectroscopic analysis alongside molecular docking studies suggests that certain derivatives may exhibit anti-cancer activities, thereby opening avenues for drug development. These studies underline the compound's role in identifying novel therapeutic agents (Saji et al., 2021).
Materials Science
In materials science, 2-Bromo-6-phenylnaphthalene and its derivatives have been studied for their liquid crystalline behaviors and charge carrier transport properties. Research indicates that dialkyl derivatives can exhibit smectic mesophases, which are crucial for electronic charge carrier transport at ambient temperatures. Such findings are significant for the development of semiconducting materials and related technologies (Takayashiki & Hanna, 2004).
Propiedades
IUPAC Name |
2-bromo-6-phenylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLWLDADARVEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-phenylnaphthalene | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3116957.png)
![Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane](/img/structure/B3116969.png)
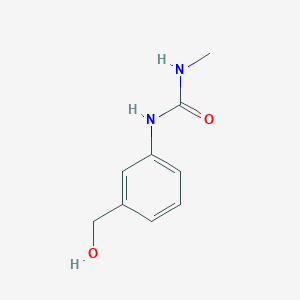
![(3R,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B3116980.png)
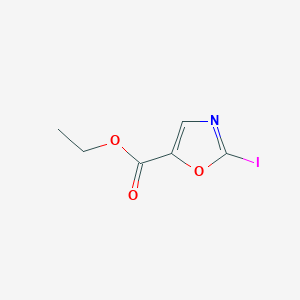

![4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate](/img/structure/B3117005.png)

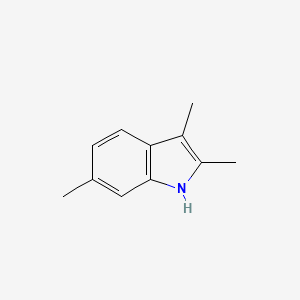
![Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B3117025.png)
